molecular formula C8H16ClNO3 B2549100 Methyl 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylate hydrochloride CAS No. 2089255-28-5

Methyl 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylate hydrochloride

Cat. No.: B2549100
CAS No.: 2089255-28-5
M. Wt: 209.67
InChI Key: BTPUNAJXJGDLDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H15NO3·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylate hydrochloride typically involves the reaction of 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems can be employed to enhance yield and purity. The use of high-pressure reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxo-1,2-dimethylpyrrolidine-2-carboxylate.

    Reduction: Formation of 4-hydroxy-1,2-dimethylpyrrolidine-2-methanol.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its hydroxyl and ester groups play a crucial role in binding to active sites of enzymes, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-hydroxy-1-methylpyrrolidine-2-carboxylate
  • Methyl 4-hydroxy-2-methylpyrrolidine-2-carboxylate
  • Ethyl 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylate

Uniqueness

Methyl 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylate hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring. The presence of both methyl groups and the hydroxyl group at distinct positions provides unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-8(7(11)12-3)4-6(10)5-9(8)2;/h6,10H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPUNAJXJGDLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C)O)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.